molecular formula C9H9FO B2993273 (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol CAS No. 1235439-34-5

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No. B2993273
CAS RN: 1235439-34-5
M. Wt: 152.168
InChI Key: FFJGCSVJFOTPEO-VIFPVBQESA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography and NMR spectroscopy are often used. The analysis would include bond lengths, bond angles, and the spatial arrangement of atoms .


Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals. It includes understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity with common chemicals, and stability .

Scientific Research Applications

Advanced Catalysis

Functionalized silica nanoparticles, which can be modified using compounds like “(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol”, are used in advanced catalysis. These nanoparticles enhance the rate of chemical reactions without being consumed in the process. They are particularly useful in organic synthesis and industrial chemical processes due to their high surface area and ability to be easily recovered and reused .

Drug Delivery Systems

The compound’s potential for modification makes it a candidate for creating drug delivery systems. By attaching to drug molecules, it can aid in the targeted delivery of drugs to specific sites in the body, thereby increasing the efficacy of the drug and reducing side effects .

Biomedical Applications

In the biomedical field, “(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol” could be used to modify surfaces for improved biocompatibility. This can be particularly important in the development of medical implants and devices that interact with biological tissues .

Environmental Remediation

This compound may be used to functionalize materials that can capture and remove pollutants from the environment. Its unique chemical properties could make it suitable for use in filters or adsorbents that clean up hazardous waste .

Wastewater Treatment

In wastewater treatment, “(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol” could be used to create materials that help in the removal of contaminants from water. This includes breaking down organic compounds or capturing heavy metals, thus ensuring cleaner water is released back into the environment .

Chemical Sensors

The compound’s structure allows for the possibility of creating chemical sensors. These sensors could detect the presence of various gases or chemicals in the environment, which is crucial for monitoring pollution or detecting hazardous substances in industrial settings .

Mechanism of Action

If the compound is a drug or a biologically active compound, the mechanism of action describes how the compound interacts with biological systems. It could involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are a good source of this information .

Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications to improve its properties, or further studies to understand its properties .

properties

IUPAC Name

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJGCSVJFOTPEO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1O)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol

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